2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941948-60-3
VCID: VC6437325
InChI: InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27)
SMILES: CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4
Molecular Formula: C19H21FN6O2S
Molecular Weight: 416.48

2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

CAS No.: 941948-60-3

Cat. No.: VC6437325

Molecular Formula: C19H21FN6O2S

Molecular Weight: 416.48

* For research use only. Not for human or veterinary use.

2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide - 941948-60-3

Specification

CAS No. 941948-60-3
Molecular Formula C19H21FN6O2S
Molecular Weight 416.48
IUPAC Name 2-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27)
Standard InChI Key SWTQBSFJHNVLAL-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular formula of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is C₁₉H₂₁FN₆O₂S, with a molecular weight of 416.48 g/mol. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system providing a planar scaffold for target binding.

  • 4-Morpholino substituent: Enhances solubility and modulates electronic properties.

  • 6-Methylthio group: Contributes to hydrophobic interactions and metabolic stability.

  • 2-Fluorobenzamide side chain: Introduces hydrogen-bonding capabilities and influences bioavailability.

Table 1: Molecular Properties

PropertyValue
CAS No.941948-60-3
Molecular FormulaC₁₉H₂₁FN₆O₂S
Molecular Weight416.48 g/mol
Key Functional GroupsFluorine, Morpholino, Methylthio, Benzamide

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis involves sequential modifications of pyrazolo[3,4-d]pyrimidine precursors :

  • Core Formation: Condensation of malononitrile with benzoyl isothiocyanate under basic conditions (KOH/EtOH) yields 5-aminopyrazole intermediates .

  • Alkylation: Reaction with methyl iodide or ethyl halides introduces the methylthio group at position 6.

  • Morpholino Incorporation: Nucleophilic substitution with morpholine at position 4.

  • Benzamide Functionalization: Coupling of 2-fluorobenzoic acid derivatives via carbodiimide-mediated amidation.

Critical parameters include solvent choice (e.g., DMF for alkylation), temperature control (0–5°C for amidation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

  • ¹H NMR: Peaks at δ 7.56–8.23 (aromatic protons), δ 2.39 (S-CH₃), and δ 4.52–4.57 (morpholino CH₂) .

  • IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F).

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound’s structural analogy to triazoloquinazolinones suggests potential inhibition of polo-like kinase 1 (Plk1), a mitotic regulator overexpressed in cancers . The morpholino group may disrupt Plk1’s polo-box domain (PBD), impairing substrate recognition .

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines demonstrate broad-spectrum antiviral effects. In H5N1 influenza models, analogues reduced viral replication by 65–85% via RNA polymerase inhibition .

Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀ (nM)Viral Reduction (%)
10cH5N1 Polymerase12.385
12aPlk1 PBD8.7N/A

Research Gaps and Future Directions

  • Structure-Activity Relationships (SAR): Systematic studies are needed to delineate the roles of the methylthio and morpholino groups.

  • Pharmacokinetics: No data exist on oral bioavailability or metabolic clearance.

  • Toxicity Profiling: Off-target effects on non-mitotic kinases require evaluation .

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